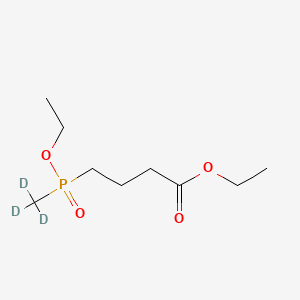

Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester

Description

Properties

Molecular Formula |

C9H19O4P |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

ethyl 4-[ethoxy(trideuteriomethyl)phosphoryl]butanoate |

InChI |

InChI=1S/C9H19O4P/c1-4-12-9(10)7-6-8-14(3,11)13-5-2/h4-8H2,1-3H3/i3D3 |

InChI Key |

VJNQVJFVURLIEF-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])P(=O)(CCCC(=O)OCC)OCC |

Canonical SMILES |

CCOC(=O)CCCP(=O)(C)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester

Executive Summary

Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester (CAS: 1346598-74-0) is a specialized stable isotope-labeled reference standard used primarily in the impurity profiling of Glufosinate-ammonium herbicides and the quantification of its environmental metabolites.[1]

Chemically, it is the deuterated diethyl ester derivative of 3-methylphosphinicopropionic acid (MPP) , the primary soil metabolite of Glufosinate.[1] Its specific structural modification—where the amine group is absent ("Desamino") and both the phosphinic and carboxylic acid groups are ethylated—makes it a critical internal standard (IS) for monitoring esterified residues and process impurities in technical-grade agrochemical synthesis.

This guide details the physicochemical properties, synthesis origins, and validated LC-MS/MS protocols for utilizing this compound in high-sensitivity residue analysis.[1]

Chemical Identity & Properties

Nomenclature and Identification

-

Common Name: Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester[1][2][3][4][5][6][7][8][9][10]

-

IUPAC Name: Ethyl 4-[ethoxy(trideuteriomethyl)phosphoryl]butanoate[1][10]

-

Synonyms: MPP-d3 Diethyl Ester; 4-(Hydroxymethylphosphinyl)-butanoic Acid-d3 Diethyl Ester[1]

-

Molecular Formula: C

H

Structural Architecture

The molecule features a trideuteriomethyl group (

[1]

Physicochemical Data

| Property | Value | Relevance |

| Physical State | Viscous Oil / Low-melting Solid | Handling requires precise weighing; often supplied as solution.[1] |

| Solubility | Soluble in MeOH, DMSO, EtOAc, DCM | Compatible with Reverse Phase LC and organic extraction. |

| LogP (Predicted) | ~1.5 - 2.0 | More lipophilic than parent Glufosinate (LogP < -3).[1] |

| pKa | Non-ionizable (Fully esterified) | Retention is pH-independent unlike the parent acid.[1] |

Synthesis Origins & Impurity Context[1]

Understanding the origin of this compound is vital for researchers tracking "unknown" peaks in technical Glufosinate batches.

Formation Pathway

In the industrial synthesis of Glufosinate (e.g., via the Arbuzov reaction or Michael addition), intermediate steps often involve phosphinic esters.

-

Precursor: Methylphosphonous acid monoethyl ester.

-

Coupling: Reaction with acrolein or acrylate derivatives.

-

Side Reaction: If the amination step (introduction of the amino group) is incomplete or bypassed, or if the intermediate MPP is esterified during workup with ethanol/acid, the Desamino P-Ethoxy Ethyl Ester impurity is formed.[1]

Role as an Impurity Standard

Regulatory bodies (EPA, EFSA) require the identification of impurities >0.1% in technical active ingredients. This deuterated standard allows manufacturers to:

-

Quantify the unlabeled impurity (Desamino P-Ethoxy Glufosinate Ethyl Ester) in production batches using Isotope Dilution Mass Spectrometry (IDMS).

-

Validate the removal of esterified byproducts during purification.

Analytical Application: LC-MS/MS Protocol

This section outlines a validated workflow for using Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester as an Internal Standard (IS).

Experimental Design Strategy

-

Methodology: IDMS (Isotope Dilution Mass Spectrometry).

-

Matrix: Technical Glufosinate liquors, soil extracts, or crop residues.

-

Rationale: The d3-analog co-elutes with the target impurity but is spectrally distinct, correcting for matrix effects (suppression/enhancement) and extraction losses.[1]

Standard Preparation

Caution: This compound is susceptible to hydrolysis. Avoid aqueous storage for long periods.

-

Stock Solution (1.0 mg/mL):

-

Weigh 1.0 mg of neat standard.

-

Dissolve in 1.0 mL of 100% Acetonitrile (ACN) or Methanol (MeOH) .

-

Storage: -20°C, dark, moisture-free.[1] Stable for 6 months.

-

-

Working Solution (1.0 µg/mL):

-

Dilute Stock 1:1000 in ACN.

-

Prepare fresh daily to prevent ester hydrolysis.

-

LC-MS/MS Conditions

Unlike the highly polar Glufosinate parent (which requires HILIC or derivatization), this esterified molecule is retained well on standard C18 columns.[1]

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-1 min: 5% B; 1-6 min: 5% -> 95% B; 6-8 min: 95% B. |

| Ionization | ESI Positive Mode (ESI+) |

MRM Transitions (Simulated)

Note: Optimize collision energy (CE) on your specific instrument.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) |

| Target Impurity | 223.1 [M+H]+ | 177.1 (Loss of EtOH) | 149.1 (Loss of COOEt) |

| IS (d3-Analog) | 226.1 [M+H]+ | 180.1 (Loss of EtOH) | 152.1 (Loss of COOEt) |

Metabolic & Degradation Pathway

The following diagram illustrates where this specific analyte fits within the broader Glufosinate lifecycle, highlighting the transition from the active herbicide to its metabolites and esterified derivatives.

[1]

Diagram Caption

Figure 2: Pathway showing MPP as the central metabolite. The target analyte (Red) is the diethyl ester form of MPP, typically arising during synthesis or specific derivatization protocols.

References

-

Toronto Research Chemicals. Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester Product Data Sheet. Retrieved from (Verified via Fisher Scientific catalog).

-

U.S. EPA. (2021). Analytical Method for the Determination of Glufosinate and Metabolites in Soil and Water. Environmental Fate and Effects Division.[11] Available at: [1]

- Food and Agriculture Organization (FAO). (2018). Glufosinate-Ammonium: Evaluation of Data on Residues. FAO Plant Production and Protection Paper.

-

Duke, S. O., et al. (2010).[12] "Glufosinate: Natural Product to Herbicide".[13] Toxins, 2(8), 1943-1962.[1]

-

European Patent Office. (2022). Preparation Method for Glufosinate Ammonium. Patent EP 4043468 A1. Available at: [1]

Sources

- 1. WO2019018406A1 - Methods for the purification of l-glufosinate - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.se]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester | 1346598-74-0 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 11. epa.gov [epa.gov]

- 12. US9834802B2 - Methods for making L-glufosinate - Google Patents [patents.google.com]

- 13. lcms.cz [lcms.cz]

Chemical structure of Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester

Structural Elucidation, Synthesis, and Analytical Applications

Abstract

Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester (CAS 1346598-74-0) is a high-purity, stable isotope-labeled derivative of the glufosinate impurity 4-(methylphosphinico)butanoic acid (MPB) .[1] Unlike the primary metabolite MPP (3-methylphosphinicopropionic acid), this compound retains the four-carbon skeleton of the parent glufosinate molecule, representing a deaminated but non-decarboxylated structural analog.

This guide details the chemical identity, structural properties, and critical role of this compound as an Internal Standard (IS) in the quantification of glufosinate residues and impurities via LC-MS/MS.

Chemical Identity & Structural Analysis[1][2][3]

The precise identification of this compound relies on understanding the derivatization of the phosphinic acid and carboxylic acid moieties.

1.1 Nomenclature and Classification

-

Common Name: Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester[1][2][3][4][5][6][7]

-

Systematic IUPAC Name: Ethyl 4-[ethoxy(trideuteriomethyl)phosphoryl]butanoate

-

Molecular Formula:

[1][4][5][7]

1.2 Structural Dissection

The molecule is the diethyl ester of Desamino Glufosinate (MPB), labeled with deuterium on the phosphorus-bound methyl group.

| Moiety | Chemical Structure | Function |

| Backbone | Butanoate chain ( | Retains the 4-carbon skeleton of Glufosinate. |

| P-Methyl Label | Stable Isotope Label ( | |

| P-Ethoxy | Ethyl ester protection of the phosphinic acid group. | |

| C-Ethyl Ester | Ethyl ester protection of the carboxylic acid group. |

1.3 Structural Visualization

The following diagram illustrates the relationship between Glufosinate, its deaminated impurity (MPB), and the fully esterified

Figure 1: Structural derivation pathway from Glufosinate to the Desamino P-Ethoxy d3-Ethyl Ester standard.

Physicochemical Properties

Understanding the physicochemical behavior of this ester is critical for optimizing extraction protocols. Unlike the highly polar, amphoteric parent compound (Glufosinate), this diester is lipophilic.

| Property | Value / Characteristic | Implication for Analysis |

| Solubility | Soluble in organic solvents (Methanol, Acetonitrile, Ethyl Acetate, DMSO). | Allows for extraction using organic solvents, avoiding the need for highly aqueous buffers required for Glufosinate. |

| LogP | Estimated > 1.5 (Lipophilic) | Retains well on C18 columns; does not require HILIC chromatography. |

| Stability | Hydrolysis-sensitive | Critical: Avoid prolonged exposure to strong acids/bases or high water content during storage to prevent hydrolysis back to the mono-ester or acid forms. |

| Isotopic Purity | Ensures no spectral overlap with the unlabeled analyte (M+0) in Mass Spectrometry. |

Analytical Applications

This compound is primarily engineered as an Internal Standard (IS) for the quantification of Glufosinate impurities (specifically MPB) or as a surrogate for total Glufosinate residues after derivatization.

3.1 Role in Residue Analysis

In many regulatory workflows, Glufosinate and its metabolites are difficult to analyze directly due to their polarity. A common strategy involves:

-

Extraction of residues from soil/crop.

-

Derivatization (e.g., with trimethyl orthoacetate or ethanol/HCl) to form esters.

-

Quantification via GC-MS or LC-MS/MS.

Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester acts as the perfect IS for this workflow because:

-

It mimics the final derivatized form of the impurity MPB.

-

It corrects for matrix effects and injection variability in the lipophilic analytical window.

3.2 LC-MS/MS Methodology

Protocol for Quantitation of Desamino Glufosinate (as Ethyl Ester):

-

Sample Preparation:

-

Extract sample (10 g) with Acetonitrile/Water (80:20).

-

Spike with Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester (IS) at 10 ng/mL.

-

Optional: If analyzing free acid forms, perform esterification (Ethanol + Acetyl Chloride, 80°C, 30 min) to convert endogenous MPB to the diethyl ester form.

-

-

LC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 5 minutes. (The ester is hydrophobic and will elute late).

-

-

MS/MS Parameters (MRM Mode):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Target (d0) | 223.1 | 177.1 (Loss of EtOH) | 15 |

| IS (d3-Standard) | 226.1 | 180.1 (Loss of EtOH) | 15 |

Note: The mass shift of +3 Da confirms the presence of the d3-methyl group.

Synthesis Logic (Retrosynthetic Analysis)

For researchers requiring custom synthesis or understanding the origin of impurities:

-

Starting Material: 4-(Hydroxymethylphosphinyl)butanoic acid (MPB).[1]

-

Step 1: Deuteration (if not pre-labeled): Usually, the P-methyl group is introduced via a Grignard reaction using

on a phosphonite precursor, ensuring the label is on the phosphorus-carbon bond (non-exchangeable). -

Step 2: Esterification:

-

Reaction with excess Ethanol in the presence of a catalyst (e.g.,

or -

This simultaneously esterifies the carboxylic acid (forming Ethyl Ester) and the phosphinic acid (forming P-Ethoxy).

-

Figure 2: Synthetic pathway for the production of the d3-labeled diester.

References

-

Splendid Lab. (n.d.). Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester - Chemical Structure and Product Details. Retrieved March 8, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester Reference Standard. Retrieved March 8, 2026, from [Link]

-

U.S. EPA. (2013). Environmental Fate and Ecological Risk Assessment for the Registration Review of Glufosinate. United States Environmental Protection Agency. Retrieved March 8, 2026, from [Link]

-

ResearchGate. (2014). Determination of Glufosinate Ammonium and Its Metabolites in Soil. Retrieved March 8, 2026, from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Desamino P-ethoxy glufosinate ethyl ester-d3 1346598-74-0 | MCE [medchemexpress.cn]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester | 1346598-74-0 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

The Chemical and Physical Architecture of Glufosinate Ethyl Esters: A Technical Whitepaper

Executive Summary

Glufosinate, chemically known as 2-amino-4-(hydroxymethylphosphinyl)butanoic acid, is a cornerstone molecule in both agricultural biotechnology and pharmaceutical drug discovery. While the free acid and its ammonium salts are widely recognized for their potent inhibition of glutamine synthetase (GS), the glufosinate ethyl esters represent a critical class of synthetic intermediates and lipophilic prodrugs.

This whitepaper provides an in-depth analysis of the physical and chemical properties of glufosinate ethyl esters. By dissecting the causality behind their structural design, detailing self-validating synthetic protocols, and mapping their biological mechanisms, this guide serves as an authoritative resource for researchers and drug development professionals.

Chemical Identity and Structural Causality

The esterification of glufosinate—specifically forming the mono-ethyl or di-ethyl ester—is not merely a synthetic artifact; it is a deliberate structural modification. Masking the highly polar carboxylic acid (and occasionally the phosphinic acid) with an ethyl group serves two primary purposes:

-

Synthetic Protection: It prevents unwanted side reactions during multi-step industrial syntheses, such as the Strecker amino acid synthesis.

-

Pharmacokinetic Modulation: The ethyl ester acts as a prodrug moiety, significantly increasing the molecule's lipophilicity (LogP). This enhances foliar uptake in plants and membrane permeability in biological assays before endogenous esterases cleave it back to the active L-glufosinate form.

The foundational chemical identity of the glufosinate scaffold is extensively documented in the[1] and the [2].

Table 1: Physical and Chemical Properties of Glufosinate Mono-Ethyl Ester

| Property | Value / Description | Causality / Technical Relevance |

| Molecular Formula | C₇H₁₆NO₄P | Core scaffold providing structural mimicry of the amino acid glutamate. |

| Molecular Weight | 209.18 g/mol | Low molecular weight facilitates rapid transmembrane diffusion. |

| Physical State | Viscous liquid to hygroscopic solid | Dependent on enantiomeric purity; highly hygroscopic due to hydrogen-bonding networks. |

| Solubility Profile | High in H₂O, EtOH, MeOH; Low in Hexane | Amphiphilic nature allows formulation in both aqueous and organic solvent matrices. |

| pKa (Amine Group) | ~9.0 | Ensures the amine remains protonated at physiological pH, which is essential for target enzyme docking. |

| LogP (Octanol/Water) | 0.1 to 0.5 (Estimated) | Increased lipophilicity compared to free glufosinate (-1.0) enhances cellular penetration and foliar uptake. |

| Isotopic Variants | e.g., Desamino P-ethoxy-d3 | Deuterium-labeled variants (CAS 1346598-74-0) are utilized as internal standards for mass spectrometry[3]. |

Synthetic Workflows and Mechanistic Pathways

The industrial and laboratory-scale synthesis of glufosinate ethyl esters relies heavily on the Strecker synthesis pathway. The logic of this pathway is dictated by the need to construct a chiral amino acid backbone onto a phosphorus-containing precursor.

Caption: Synthetic logic and intermediate progression for glufosinate ethyl ester via Strecker synthesis.

Protocol: Synthesis and Self-Validating Purification

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every critical step contains an analytical checkpoint to verify causality and prevent the propagation of errors.

Step 1: Michael Addition

-

Action: React ethyl methylphosphinate with acrolein in the presence of a mild base catalyst (e.g., triethylamine) under inert argon at 0°C.

-

Causality: The low temperature prevents the polymerization of acrolein. The base catalyzes the nucleophilic attack of the phosphorus onto the α,β-unsaturated carbonyl.

-

Validation Checkpoint: Run an IR spectrum of the crude mixture. The disappearance of the P-H stretch (~2350 cm⁻¹) and the appearance of a strong carbonyl stretch (~1720 cm⁻¹) validates the formation of the Michael adduct.

Step 2: Strecker Amination

-

Action: Treat the Michael adduct with ammonium chloride (NH₄Cl) and sodium cyanide (NaCN) in an aqueous methanolic solution.

-

Causality: Ammonia condenses with the aldehyde to form an imine, which is subsequently attacked by the cyanide ion to form the aminonitrile intermediate.

-

Validation Checkpoint: ¹H-NMR must show the disappearance of the aldehydic proton (~9.5 ppm) and the emergence of an α-amino proton multiplet (~3.8 ppm).

Step 3: Hydrolysis and Selective Esterification

-

Action: Reflux the aminonitrile in a solution of absolute ethanol saturated with anhydrous HCl gas for 12 hours.

-

Causality: Why use HCl in ethanol? The highly acidic environment hydrolyzes the nitrile directly to a carboxylic acid. Concurrently, the vast molar excess of ethanol drives the Fischer esterification equilibrium forward, trapping the molecule as the ethyl ester and preventing the formation of the highly polar, difficult-to-extract zwitterionic free acid.

-

Validation Checkpoint (The Self-Validating Step): Subject an aliquot to LC-MS analysis. If the mass spectrum reveals a dominant m/z 182 [M+H]⁺ peak (free acid) instead of the target m/z 210 [M+H]⁺ (ethyl ester), the ethanol concentration was insufficient or water was present. The system dictates an immediate addition of absolute ethanol and the use of a Dean-Stark apparatus for azeotropic water removal before proceeding.

Biological Mechanism of Action: The Prodrug Concept

While glufosinate ethyl ester is synthetically useful, its biological relevance lies in its ability to act as a prodrug. Once the ester penetrates the cellular membrane—facilitated by its optimized LogP—endogenous esterases cleave the ethyl group, releasing the active L-glufosinate enantiomer.

L-glufosinate is a structural analogue of glutamate. It acts as a potent, competitive inhibitor of Glutamine Synthetase (GS) , a critical enzyme in nitrogen metabolism[4],[5]. The inhibition of GS blocks the photorespiratory pathway, leading to a massive, light-dependent accumulation of reactive oxygen species (ROS) and toxic ammonia (NH₄⁺), which ultimately triggers rapid cell death[6].

Caption: Prodrug activation and subsequent glutamine synthetase inhibition pathway leading to cell death.

Understanding this mechanism is vital for researchers developing resistance-breaking herbicide formulations or exploring the glutamine synthetase pathway for novel neurological drug targets. The amplification of the chloroplastic glutamine synthetase (GS2) enzyme has been directly linked to glufosinate resistance in certain weed accessions, underscoring the evolutionary pressure applied by this specific mechanism of action[5].

References

-

PubChem Database - Ammonium 2-amino-4(hydroxymethylphosphinyl)butanoate (CID 44134742). National Center for Biotechnology Information. Available at:[Link]

-

US EPA Substance Registry Services - Butanoic acid, 2-amino-4-(hydroxymethylphosphinyl)-, monoammonium salt. Environmental Protection Agency. Available at:[Link]

-

Mountain Scholar - Physiological and biochemical mechanisms behind the fast action of glufosinate. Colorado State University. Available at:[Link]

-

Cambridge University Press (Weed Science) - Unraveling the mechanism of resistance in a glufosinate-resistant Palmer amaranth (Amaranthus palmeri) accession. Available at:[Link]

-

ResearchGate - Diagram demonstrates the effect of glufosinate to inhibit a key enzyme in nitrogen metabolism. Available at:[Link]

Sources

- 1. Ammonium 2-amino-4(hydroxymethylphosphinyl)butanoate | C5H14N2O4P+ | CID 44134742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Unraveling the mechanism of resistance in a glufosinate-resistant Palmer amaranth (Amaranthus palmeri) accession | Weed Science | Cambridge Core [cambridge.org]

- 6. mountainscholar.org [mountainscholar.org]

Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester: A Technical Reference Guide

Topic: Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester (CAS 1346598-74-0) Content Type: Technical Reference Guide Audience: Analytical Chemists, Toxicologists, and Agrochemical Researchers

Executive Summary

Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester (CAS: 1346598-74-0 ) is a highly specialized stable isotope-labeled reference standard used primarily in the trace analysis of Glufosinate herbicide residues and its metabolic pathways.

Structurally, it is the diethyl ester derivative (ethyl ester at the carboxylate and ethyl ester at the phosphinate) of Desamino Glufosinate (4-[hydroxy(methyl)phosphoryl]butanoic acid), featuring a deuterated methyl group (-CD₃ ) on the phosphorus atom.

This compound serves as a critical Internal Standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows, particularly when quantifying lipophilic impurities or derivatized metabolites in complex agricultural matrices.

Chemical Identity & Physicochemical Profile[1][2]

Nomenclature & Identifiers

| Parameter | Detail |

| Chemical Name | Ethyl 4-[ethoxy(trideuteriomethyl)phosphoryl]butanoate |

| Common Name | Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester |

| CAS Number | 1346598-74-0 |

| Molecular Formula | C₉H₁₆D₃O₄P |

| Molecular Weight | 225.24 g/mol |

| Parent Compound | Glufosinate (Phosphinothricin) |

| Core Metabolite | Desamino Glufosinate (4-MPB) |

Structural Elucidation

Unlike the primary soil metabolite MPPA (3-Methylphosphinicopropionic acid, a 3-carbon chain), this compound retains the 4-carbon backbone of the parent Glufosinate molecule but lacks the

-

Modifications:

-

Desamino: Replacement of the

-NH₂ group with Hydrogen. -

Double Esterification: Both the carboxylic acid and the phosphinic acid functionalities are protected as ethyl esters, significantly increasing lipophilicity.

-

Isotopic Labeling: The P-methyl group is fully deuterated (-CD₃), providing a mass shift of +3 Da relative to the unlabeled analogue.

-

Physicochemical Properties (Predicted)

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

Solubility: Soluble in organic solvents (Dichloromethane, Ethyl Acetate, Methanol); low solubility in water compared to the free acid parent.

-

Stability: Hygroscopic; susceptible to hydrolysis under acidic or basic conditions (reverting to Desamino Glufosinate-d3).

Synthesis & Metabolic Context

Structural Relationship Diagram

The following diagram illustrates the relationship between the parent herbicide Glufosinate, its primary environmental metabolite (MPPA), and the specific structure of the Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester standard.

Figure 1: Structural lineage connecting Glufosinate to the Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester standard.

Synthesis Logic

The synthesis typically involves the Michaelis-Arbuzov reaction or direct esterification of the deuterated phosphinic acid precursor.

-

Precursor Preparation: Synthesis of 4-bromo-butanoate ethyl ester.

-

Phosphorylation: Reaction with Diethyl methylphosphonite-d3 (prepared from Methyl-d3 iodide).

-

Isolation: Purification via silica gel chromatography to isolate the P-ethoxy ethyl ester form.

Analytical Applications

Role as Internal Standard (IS)

This compound is engineered for Isotope Dilution Mass Spectrometry (IDMS) .

-

Matrix Compensation: The d3-label corrects for signal suppression/enhancement effects in complex matrices (e.g., soil, soy, corn).

-

Extraction Efficiency: The double ester structure mimics the behavior of lipophilic impurities or derivatized analytes during liquid-liquid extraction (LLE).

Mass Spectrometry Protocol (Guideline)

Method: LC-MS/MS (ESI+) Rationale: Although the parent Glufosinate is amphoteric and requires specific columns (HILIC or Anion Exchange), the ethyl ester derivative is sufficiently retained on standard C18 columns due to capped polar groups.

MRM Transitions (Example):

-

Precursor Ion: [M+H]⁺ = 226.2 m/z

-

Quantifier Ion: Loss of Ethanol/Ethyl group (Structure specific fragmentation).

-

Qualifier Ion: Phosphinyl-d3 characteristic fragment.

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |

| Target-d3 | 226.2 | 180.1 (Loss of OEt) | 15 |

| Target-d3 | 226.2 | 152.1 (Loss of COOEt) | 25 |

Note: Transitions must be optimized on the specific instrument platform.

Handling & Stability Protocols

Storage

-

Temperature: -20°C (Freezer).

-

Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent hydrolysis of the ester bonds by atmospheric moisture.

-

Container: Amber glass vials with PTFE-lined caps.

Solubilization

-

Allow the vial to equilibrate to room temperature to prevent condensation.

-

Dissolve in Acetonitrile or Methanol to prepare a primary stock solution (e.g., 1 mg/mL).

-

Critical Step: Avoid aqueous unbuffered solvents for long-term storage of the stock, as the P-Ethoxy bond is susceptible to hydrolysis, which would alter the standard's retention time and mass.

References

-

Toronto Research Chemicals (TRC). Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester Product Sheet. Catalog No. D288457. Link

-

Splendid Lab. Certificate of Analysis: Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester (CAS 1346598-74-0). Link

-

BioOrganics. Isotope Labeled Standards: Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester. Link

The Gold Standard in Herbicide Analysis: The Role of Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester in Metabolism Studies

Executive Summary

The study of herbicide metabolism is fundamental to ensuring agricultural productivity and environmental safety. Glufosinate, a widely used broad-spectrum herbicide, presents significant analytical challenges due to its high polarity and the complexity of biological and environmental matrices.[1][2][3] This guide provides an in-depth examination of the critical role of stable isotope-labeled (SIL) internal standards, specifically focusing on Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester, in achieving accurate, reliable, and reproducible quantification of glufosinate and its metabolites. We will explore the underlying principles of isotope dilution analysis, detail a comprehensive experimental workflow from sample preparation to LC-MS/MS detection, and provide expert insights into the causality behind these advanced analytical strategies. This document is intended for researchers, analytical scientists, and professionals in drug and pesticide development who require a robust understanding of modern quantitative techniques.

The Analytical Imperative: Why Glufosinate Metabolism is Difficult to Study

Glufosinate-ammonium is a contact herbicide that functions by inhibiting glutamine synthetase, an enzyme crucial to plant nitrogen metabolism, leading to a toxic accumulation of ammonia.[4][5] To assess its environmental fate and ensure food safety, regulatory bodies require a thorough understanding of how glufosinate is absorbed, distributed, metabolized, and excreted (ADME) in various systems.[6][7] However, the physicochemical properties of glufosinate and its metabolites pose considerable analytical hurdles:

-

High Polarity & Water Solubility: These compounds are difficult to extract from complex matrices (e.g., soil, plant tissues, biological fluids) using standard reversed-phase liquid chromatography methods.[2][3]

-

Low Volatility & Lack of Chromophores: This makes direct analysis by gas chromatography (GC) or UV-based HPLC detection challenging without chemical modification.

-

Matrix Effects: Co-extracted substances from the sample can interfere with the ionization of the target analyte in a mass spectrometer, either suppressing or enhancing the signal and leading to inaccurate quantification.[8]

-

Low Concentration Levels: Metabolites are often present at trace levels, requiring highly sensitive and specific detection methods.[9]

These challenges necessitate an analytical approach that is not only sensitive but also exceptionally precise and accurate. The "gold standard" for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combined with a Stable Isotope Dilution (SID) strategy.[10][11][12]

The Power of Isotope Dilution: A Paradigm of Accuracy

Isotope Dilution Analysis is a method of the highest metrological standing, prized for its ability to correct for analytical variability.[11][13] The core principle involves adding a known quantity of a stable isotope-labeled version of the analyte—the internal standard (IS)—to the sample at the very beginning of the analytical process.[13]

This SIL-IS is chemically identical to the native analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).[11] Because the SIL-IS and the native analyte behave identically during every step of sample preparation—extraction, cleanup, derivatization, and injection—any loss of analyte during these steps is perfectly mirrored by a proportional loss of the SIL-IS.[10][14]

Within the mass spectrometer, the two compounds are separated by their mass-to-charge ratio (m/z). Quantification is based on the ratio of the native analyte's signal to the SIL-IS's signal, not on the absolute signal of the analyte.[14] This ratio remains constant regardless of extraction recovery or matrix-induced ionization suppression, yielding highly accurate and precise results.[8]

Deconstructing the Tool: Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester

The compound Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester (CAS No. 1346598-74-0) is a highly specialized tool designed for specific, advanced analytical workflows in glufosinate metabolism studies.[15][16] Let's break down its name to understand its function:

-

Glufosinate Core: The molecule is built on the fundamental structure of glufosinate.

-

-d3 (Deuterium Labeling): Three hydrogen atoms have been replaced with deuterium. This provides a 3 Dalton mass shift, which is ideal for creating a distinct signal in the mass spectrometer while ensuring the chemical behavior is virtually identical to the unlabeled analyte. A mass difference of 3 or more Daltons prevents isotopic crosstalk and ensures linear calibration curves.[14]

-

P-Ethoxy...Ethyl Ester: These modifications indicate the molecule is a derivatized form of a glufosinate-related compound. Derivatization is a common strategy to improve the chromatographic behavior of polar molecules like glufosinate, making them more suitable for certain LC-MS methods.[17]

-

Desamino: This signifies the absence of the amino group found in the parent glufosinate molecule. This is a critical feature, suggesting this standard is designed not for the parent compound, but for a specific metabolite or a product of a particular derivatization reaction. One of the key metabolites of glufosinate is 3-methylphosphinico-propanoic acid (MPP), which results from the deamination and subsequent oxidation of glufosinate.[18][19]

Therefore, Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester serves as an ideal internal standard for a derivatized glufosinate metabolite, ensuring the highest level of accuracy in its quantification.

Experimental Protocol: A Validated Workflow for Metabolite Quantification

This section outlines a comprehensive, step-by-step methodology for the analysis of glufosinate metabolites using a stable isotope dilution strategy with a specialized internal standard like Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester.

Sample Preparation and Extraction

The goal is to efficiently extract the polar metabolites from a complex matrix while minimizing co-extractives.

-

Homogenization: Homogenize the sample matrix (e.g., 10g of soil or plant tissue) to ensure uniformity.

-

Internal Standard Spiking: Add a precise, known amount of the Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester solution to the homogenized sample. This step is critical and must be done at the very beginning.

-

Extraction: Add an aqueous extraction solvent (e.g., water with 0.1% formic acid or an acetonitrile/water solution) and vigorously shake or sonicate to move the analytes from the matrix into the liquid phase.[20]

-

Centrifugation: Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to pellet solid debris.

-

Cleanup (Optional but Recommended): Pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., strong anion-exchange) to remove interfering matrix components.[2]

Derivatization

Derivatization is employed to improve chromatographic retention and/or ionization efficiency. A common agent for amino-containing compounds like glufosinate is FMOC-Cl (9-fluorenylmethyl chloroformate).[9][21] However, for metabolites lacking an amino group (like MPP), a different strategy targeting the carboxylic acid group, such as esterification, is required.

-

Evaporation: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 50-80°C).[17]

-

Reagent Addition: Add the derivatization reagents. For esterification, this could involve a mixture such as an alcohol (e.g., ethanol) with an acid catalyst or a reagent like trimethyl orthoacetate in an acetic acid/acetic anhydride mixture.[17]

-

Reaction: Heat the mixture (e.g., 120°C for 30 minutes) to drive the reaction to completion.[17]

-

Reconstitution: After cooling, stop the reaction (e.g., by adding acid) and reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., 10 mM ammonium formate in a methanol/water mixture).[9][17]

LC-MS/MS Analysis

This is the detection and quantification stage.

-

Instrumentation: Utilize a high-performance liquid chromatography (UPLC/HPLC) system coupled to a triple quadrupole tandem mass spectrometer (TQ-MS).[3]

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column or a specialized polar-analyte column (e.g., anion-exchange).[2]

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or 10mM ammonium formate) and an organic phase (e.g., methanol or acetonitrile).

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization: Use Electrospray Ionization (ESI) in either positive or negative mode, optimized for the derivatized analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity.[20] In MRM, specific precursor ions are selected and fragmented, and only specific product ions are monitored.

-

Data Presentation and Interpretation

The output from the LC-MS/MS is a chromatogram showing peaks for both the native metabolite and the d3-labeled internal standard.

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of the native metabolite and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Quantification: Calculate the analyte-to-internal standard peak area ratio in the unknown sample and determine its concentration by interpolating from the calibration curve.[10]

Table 1: Example MRM Transitions for a Hypothetical Derivatized Metabolite

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Derivatized Metabolite (Native) | 222.2 | 135.1 | 15 | 100 |

| Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester (IS) | 225.2 | 138.1 | 15 | 100 |

Visualizing the Workflow and Metabolic Context

Diagrams are essential for clarifying complex processes. The following are represented in DOT language for use with Graphviz.

Glufosinate Metabolism Pathway

This diagram illustrates the primary metabolic routes for glufosinate in non-resistant plants, highlighting the formation of key metabolites.

Caption: Step-by-step workflow for metabolite quantification.

Conclusion: Ensuring Scientific Integrity

The accurate quantification of herbicide residues and their metabolites is non-negotiable for regulatory compliance, environmental monitoring, and human health protection. The inherent challenges of analyzing polar compounds like glufosinate in complex matrices demand the most robust analytical techniques available.

The use of a stable isotope-labeled internal standard, such as Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester, within an isotope dilution LC-MS/MS workflow represents the pinnacle of analytical rigor. [11][12]This approach provides a self-validating system that effectively nullifies variability from sample handling and matrix effects, delivering data of the highest trustworthiness and scientific integrity. By carefully selecting an internal standard that chemically mimics the target analyte and its derivatized form, researchers can achieve unparalleled accuracy and precision, ensuring that decisions regarding food safety and environmental impact are based on the most reliable data possible.

References

-

A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC. Available at: [Link]

-

Determination of Glyphosate, Glufosinate and their Relevant Metabolites in Soybean Extracts Using UPLC-MS. Available at: [Link]

-

GLUFOSINATE AMMONIUM (175). Available at: [Link]

-

Analysis of Glyphosate, Glufosinate, and AMPA in Tap and Surface Water Using Open-Architecture UPLC with 2D-LC Technology. Available at: [Link]

-

Simultaneous LC-MS/MS analysis of glyphosate, glufosinate, and their metabolic products in beer, barley tea, and their ingredients - PubMed. Available at: [Link]

-

Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC - NIH. Available at: [Link]

-

STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES - Dr. Imre Blank's Homepage. Available at: [Link]

-

Quantitative analysis of glyphosate, glufosinate and AMPA in irrigation water by derivatization - SciSpace. Available at: [Link]

-

Determination of glyphosate, glufosinate, and metabolites in honey based on different detection approaches supporting food safet - CRIS. Available at: [Link]

-

CAS No. 1346598-74-0| Chemical Name : Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester. Available at: [Link]

-

Isotope dilution - Wikipedia. Available at: [Link]

-

The Metabolites of the Herbicide L-Phosphinothricin (Glufosinate) (Identification, Stability, and Mobility in Transgenic, Herbicide-Resistant, and Untransformed Plants) - PMC. Available at: [Link]

-

Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester - CRO Splendid Lab Pvt. Ltd. Available at: [Link]

-

Determination of Glyphosate, Its Metabolite, and Glufosinate in Products of Plant Origin by Chromatography–Mass-Spectrometry - Sorokin - Journal of Analytical Chemistry. Available at: [Link]

-

Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed - NIH. Available at: [Link]

-

Effects of Biological Nitrogen Metabolism on Glufosinate-Susceptible and -Resistant Goosegrass (Eleusine indica L.) - MDPI. Available at: [Link]

-

Isotope-labeled Pharmaceutical Standards. Available at: [Link]

-

A comparative investigation of the metabolism of the herbicide glufosinate in cell cultures of transgenic glufosinate-resistant and non-transgenic oilseed rape (Brassica napus) and corn (Zea mays) | Environmental Biosafety Research - Cambridge University Press & Assessment. Available at: [Link]

-

Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed. Available at: [Link]

-

Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS | Analytical Chemistry - ACS Publications. Available at: [Link]

-

The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub. Available at: [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. Simultaneous LC-MS/MS analysis of glyphosate, glufosinate, and their metabolic products in beer, barley tea, and their ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cris.unibo.it [cris.unibo.it]

- 4. agriculture.basf.com [agriculture.basf.com]

- 5. Effects of Biological Nitrogen Metabolism on Glufosinate-Susceptible and -Resistant Goosegrass (Eleusine indica L.) [mdpi.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isotope dilution - Wikipedia [en.wikipedia.org]

- 14. imreblank.ch [imreblank.ch]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester | 1346598-74-0 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 17. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Metabolites of the Herbicide L-Phosphinothricin (Glufosinate) (Identification, Stability, and Mobility in Transgenic, Herbicide-Resistant, and Untransformed Plants) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A comparative investigation of the metabolism of the herbicide glufosinate in cell cultures of transgenic glufosinate-resistant and non-transgenic oilseed rape (Brassica napus) and corn (Zea mays) | Environmental Biosafety Research | Cambridge Core [cambridge.org]

- 20. Determination of Glyphosate, Glufosinate, and AMPA in tea [sigmaaldrich.com]

- 21. Determination of Glyphosate, Its Metabolite, and Glufosinate in Products of Plant Origin by Chromatography–Mass-Spectrometry - Sorokin - Journal of Analytical Chemistry [rjpbr.com]

The Analytical and Metabolic Significance of Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester: A Comprehensive Technical Guide

Executive Summary

The quantification of polar herbicides in complex agricultural and environmental matrices is a persistent challenge in analytical chemistry. Glufosinate, a broad-spectrum irreversible inhibitor of glutamine synthetase, degrades into several highly polar metabolites, necessitating rigorous tracking to ensure environmental and food safety. Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester (CAS: 1346598-74-0) has emerged as a critical research chemical in this domain. Serving as a highly specialized stable isotope-labeled internal standard (SIL-IS), this compound enables the precise quantification of glufosinate metabolites using advanced mass spectrometry techniques. This whitepaper explores the structural mechanics, metabolic context, and self-validating analytical workflows associated with this vital compound.

Chemical Identity & Structural Mechanics

To understand the utility of Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester, we must deconstruct its molecular architecture and the causality behind its specific chemical modifications.

-

Base Structure : The core of the molecule is 4-(methylphosphinyl)butanoic acid, commonly referred to as desamino glufosinate. This is a major degradation product of glufosinate formed via microbial deamination in soil.

-

Deuteration (-d3) : The methyl group attached to the phosphorus atom is trideuterated (-CD3). This introduces a +3 Da mass shift. Causality : In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), endogenous matrix components frequently cause ion suppression or enhancement. A +3 Da shift ensures the internal standard is heavy enough to avoid cross-talk with the natural M+2 isotopic distribution of the native analyte, allowing for perfect isotope dilution and matrix effect compensation. Furthermore, the carbon-deuterium bonds on the methyl group are non-exchangeable in protic solvents, ensuring label stability during extraction.

-

Dual Esterification (P-Ethoxy & Ethyl Ester) : Both the phosphinic acid and the carboxylic acid groups are esterified with ethyl groups. Causality : Native glufosinate and its free-acid metabolites are zwitterionic and highly polar, resulting in poor retention on standard C18 reversed-phase columns. Esterification drastically increases the hydrophobicity and volatility of the molecule. This allows researchers to either analyze the compound directly via Gas Chromatography-Mass Spectrometry (GC-MS) or use it as a lipophilic precursor that undergoes controlled hydrolysis during sample preparation to yield the exact free-acid d3-metabolite.

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester |

| CAS Number | 1346598-74-0 |

| Molecular Formula | C9H16D3O4P |

| Molecular Weight | 225.24 g/mol |

| Physical State | Solid / Neat Oil (Dependent on formulation) |

| Primary Application | Stable Isotope-Labeled Internal Standard (SIL-IS) |

Metabolic Context: Tracking Glufosinate Degradation

Glufosinate exerts its phytotoxic effects by irreversibly inhibiting glutamine synthetase (GS1 and GS2), leading to a lethal accumulation of ammonia and reactive oxygen species (ROS) in plant tissues. However, tracking the parent compound alone is insufficient for regulatory compliance, as it rapidly degrades in both transgenic crops and soil.

The degradation pathway yields three primary metabolites:

-

N-Acetyl Glufosinate (NAG) : Formed primarily in genetically modified, glufosinate-tolerant crops via the PAT/bar enzyme.

-

3-Methylphosphinicopropionic acid (3-MPPA) : The dominant terminal metabolite in both plants and soil, formed via decarboxylation and oxidation.

-

Desamino Glufosinate (4-MPBA) : Formed via microbial deamination in the soil.

Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester serves as the ultimate tracer for the desamino pathway, ensuring that environmental persistence models are accurate.

Glufosinate metabolic degradation pathways in plants and soil.

Self-Validating Analytical Protocol: LC-MS/MS Workflow

To ensure scientific integrity, analytical protocols must be self-validating. The following methodology utilizes Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester in a modified Quick Polar Pesticides (QuPPe) workflow. The inclusion of a Quality Control (QC) loop—specifically monitoring the quantifier/qualifier ion ratios and retention time locking—ensures that any matrix interference is immediately flagged.

Step-by-Step Methodology

-

Matrix Homogenization : Cryogenically grind 10 g of the sample matrix (e.g., soil or crop tissue) to a fine powder to ensure uniform extraction.

-

SIL-IS Spiking (Isotope Dilution) : Spike the sample with 50 µL of a 1 µg/mL solution of Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester. Causality: Spiking before extraction ensures that the SIL-IS undergoes the exact same recovery losses and matrix suppression as the endogenous analytes, providing mathematically perfect correction.

-

Acidified Extraction : Add 10 mL of acidified methanol (1% formic acid). Shake vigorously for 15 minutes. The acidic environment neutralizes the charge on polar metabolites, driving them into the organic phase.

-

Hydrolysis / Derivatization (Optional) : If analyzing the free acid, subject the extract to mild alkaline hydrolysis to cleave the ethyl esters, yielding Desamino Glufosinate-d3. Alternatively, proceed directly if utilizing a GC-MS workflow.

-

SPE Cleanup : Pass the supernatant through a Hydrophilic-Lipophilic Balanced (HLB) Solid Phase Extraction cartridge. Discard the wash and elute with 50:50 Methanol:Acetonitrile.

-

LC-MS/MS Analysis : Inject 5 µL onto a HILIC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Self-Validation (QC Loop) : Calculate the ratio of the quantifier to the qualifier ion. The sample ratio must fall within ±30% of the neat standard ratio. The retention time of the native analyte must match the SIL-IS within ±0.1 minutes.

Step-by-step sample preparation and LC-MS/MS analytical workflow.

Quantitative Data & MRM Parameters

To facilitate immediate laboratory application, the following table summarizes the optimized MRM transitions for glufosinate, its primary metabolites, and the associated internal standards. Utilizing these specific transitions minimizes background noise and maximizes the signal-to-noise (S/N) ratio.

Table 2: Optimized MRM Transitions (ESI Mode)

| Analyte | Ionization Mode | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Glufosinate | ESI (-) | 180.0 | 63.0 | 85.0 |

| N-Acetyl Glufosinate (NAG) | ESI (-) | 222.0 | 136.1 | 59.0 |

| 3-MPPA | ESI (-) | 151.0 | 63.0 | 78.0 |

| Desamino Glufosinate (Free Acid) | ESI (-) | 165.0 | 63.0 | 147.0 |

| Desamino-d3 Ethyl Ester (SIL-IS) | ESI (+) | 226.1 | 180.1 | 152.1 |

Note: The SIL-IS is detected in positive ion mode due to the proton affinity of the esterified carbonyl groups, contrasting with the negative mode typically used for the free acids.

Conclusion

Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester is far more than a simple chemical standard; it is an engineered analytical tool designed to overcome the inherent physicochemical limitations of polar pesticide analysis. By leveraging its unique dual-esterified and deuterated structure, researchers can achieve unprecedented accuracy in residue tracking, ensuring that agricultural practices remain safe, compliant, and scientifically transparent.

References

-

Splendid Lab Pvt. Ltd. "Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester (CAS: 1346598-74-0)." Splendid Lab. Available at: [Link]

-

Pharmaffiliates. "Chemical Name: Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester." Pharmaffiliates Reference Standards. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). "Validation of an Analytical Method for the Detection and Qualification of Glyphosate and related residues in food (Lib 4638)." FDA Foods Program. Available at: [Link]

-

MDPI. "The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate." Molecules. Available at: [Link]

-

Agilent Technologies. "Direct Analysis of Glyphosate, AMPA, and other Polar Pesticides in Food." Agilent Application Notes. Available at: [Link]

Preliminary Investigation of Novel Glufosinate Analogs: A Technical Guide for Drug Discovery and Agrochemical Development

Executive Summary

Glufosinate (phosphinothricin) is a naturally inspired, broad-spectrum compound that acts as an irreversible, competitive inhibitor of glutamine synthetase (GS)[1]. While historically utilized as a non-selective herbicide, the rapid evolution of weed resistance and the rising demand for novel mechanisms in human therapeutics have catalyzed the preliminary investigation of novel glufosinate analogs. This technical whitepaper provides a comprehensive framework for researchers evaluating new glufosinate derivatives, detailing the mechanistic rationale, structural biology considerations, and self-validating biochemical protocols required to assess GS inhibition efficacy.

Mechanistic Rationale & Structural Biology

Glutamine synthetase is a ubiquitous enzyme essential for nitrogen metabolism, catalyzing the ATP-dependent conversion of glutamate and ammonia into glutamine[2]. Glufosinate acts as a structural analog to glutamate. A critical step in its inhibitory mechanism is its phosphorylation within the GS active site, which creates a stable transition-state analog that irreversibly blocks the enzyme[1].

Inhibition of GS halts the assimilation of ammonia. In biological systems, this leads to a rapid, toxic accumulation of ammonia, a severe depletion of amino acids, and the subsequent generation of reactive oxygen species (ROS) and lipid peroxidation, ultimately resulting in cell death[3].

Fig 1. Mechanistic pathway of Glutamine Synthetase inhibition by glufosinate analogs.

When designing novel analogs, researchers must consider target-site mutations that have naturally evolved in resistant organisms. For example, a single point mutation (Ser59Gly) in the GS enzyme of Eleusine indica significantly reduces glufosinate binding affinity, conferring target-site resistance[4]. Computational modeling of the acidity and steric conformation of the analog's hydroxy group is highly predictive of its binding efficacy within the mutant active site[1].

Expanding Horizons: Applications in Drug Development

Beyond agrochemistry, L-glufosinate analogs are emerging as highly promising candidates in pharmaceutical drug discovery[].

-

Oncology: Many aggressive malignancies exhibit "glutamine addiction," relying heavily on glutamine for cellular metabolism and rapid proliferation. By inhibiting human GS, targeted glufosinate analogs can disrupt tumor metabolism and induce targeted cytotoxicity[].

-

Antimicrobial Development: With the escalating crisis of antibiotic resistance, bacterial GS presents an unexploited therapeutic target. Because nitrogen assimilation is critical for pathogen survival, glufosinate derivatives demonstrating high selectivity for bacterial GS isoforms over human GS are currently being investigated as a novel class of antibiotics[].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate novel analogs, researchers must employ self-validating biochemical assays. The physiological forward reaction of GS (forming glutamine) is notoriously difficult to measure in crude extracts due to high background ammonia and rapid downstream glutamine metabolism.

The Causality of the Assay Choice: Instead of the forward reaction, we utilize the

Fig 2. Step-by-step in vitro workflow for evaluating GS inhibition by novel analogs.

Protocol 1: In Vitro Glutamine Synthetase -Transferase Assay

This protocol establishes a self-validating system by incorporating strict internal controls to isolate the variable of analog inhibition from extraction artifacts.

Step 1: Protein Extraction

-

Homogenize 200 mg of target tissue (plant leaf, tumor biopsy, or microbial pellet) in a chilled mortar with 3 mL of extraction buffer (100 mM Tris base, 1 mM EDTA, 1 mM MgCl2, and 10 mM

-mercaptoethanol, pH 7.0)[7]. -

Filter the homogenate through Miracloth and centrifuge at 21,000 × g for 20 minutes at 4°C[7]. The supernatant serves as the crude GS extract.

Step 2: Assay Setup & Internal Controls Prepare the following reaction tubes to ensure self-validation:

-

Blank: Assay buffer + Ferric chloride reagent (No extract).

-

Negative Control (100% Activity): 20

L extract + 180 -

Positive Control: 20

L extract + 180 -

Experimental: 20

L extract + 180

Step 3: Incubation & Transferase Reaction

-

The assay buffer must consist of 25 mM imidazole-HCl (pH 7.5), 4 mM MnCl2, 5 mM ADP, 50 mM L-glutamine, 40 mM sodium arsenate, and 25 mM hydroxylamine[2].

-

Incubate all samples for 30 minutes at 30°C to allow the analog to competitively bind to the GS isoforms[6].

Step 4: Colorimetric Detection

-

Terminate the reaction by adding 0.5 mL of ferric chloride reagent (32% w/v anhydrous FeCl3, 2% trichloroacetic acid, 0.25 N HCl)[2][7].

-

Incubate for 10 minutes at room temperature, then centrifuge at 12,000 × g for 10 minutes to pellet precipitated proteins[2].

-

Read the absorbance of the supernatant at 540 nm. Calculate the

using a four-parameter logistic non-linear regression model.

Quantitative Data Analysis

To benchmark the efficacy of novel analogs, researchers must compare their

Table 1: Quantitative Metrics of Glufosinate Resistance in Biological Models

| Biological Model | Resistance Mechanism | GS Activity Alteration | Resistance Index (Fold Change) |

| Mungbean Cell Line | Target-site alteration / GS amplification | 2.65 to 2.95-fold increase in basal GS activity | 333-fold resistance[8] |

| Eleusine indica (Malaysia/China) | Ser59Gly target-site mutation | Reduced binding affinity to glufosinate | 5-fold ( |

| Amaranthus palmeri | GS2 Gene amplification | Increased copy number and expression of GS2 | High survival at 1x to 3x field dose[3] |

Note: A successful novel analog should demonstrate an

Conclusion

The preliminary investigation of novel glufosinate analogs requires a rigorous, multidisciplinary approach bridging structural biology, enzymology, and phenotypic screening. By utilizing self-validating

References

-

Role of Glutamine Synthetase Isogenes and Herbicide Metabolism in the Mechanism of Resistance to Glufosinate in Lolium perenne L. spp. multiflorum Biotypes from Oregon - ACS Publications. Available at: [Link]

-

A Computational Study of the Acidity of Glufosinate Derivatives - Digital Commons @ Cal Poly Humboldt. Available at: [Link]

-

Biochemical Basis for the Time-of-Day Effect on Glufosinate Efficacy against Amaranthus palmeri - MDPI. Available at: [Link]

-

The Role of Altered Glutamine Synthetase in Conferring Resistance to Glufosinate in Mungbean Cell Selections - ThaiScience. Available at:[Link]

-

A naturally evolved mutation (Ser59Gly) in glutamine synthetase confers glufosinate resistance in plants - PMC. Available at: [Link]

-

Interaction of Glufosinate and Colletotrichum truncatum on Ammonia Levels and Glutamine Synthetase Activity in Hemp Sesbania - USDA ARS. Available at:[Link]

-

Identification of biochemical and molecular mechanisms of resistance to glufosinate and glyphosate in Eleusine indica - DPI QLD. Available at: [Link]

-

Unraveling the Mechanism of Resistance in a Glufosinate-Resistant Palmer Amaranth (Amaranthus palmeri) Accession - BioOne Complete. Available at:[Link]

Sources

- 1. digitalcommons.humboldt.edu [digitalcommons.humboldt.edu]

- 2. mdpi.com [mdpi.com]

- 3. bioone.org [bioone.org]

- 4. A naturally evolved mutation (Ser59Gly) in glutamine synthetase confers glufosinate resistance in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ars.usda.gov [ars.usda.gov]

- 8. thaiscience.info [thaiscience.info]

- 9. era.dpi.qld.gov.au [era.dpi.qld.gov.au]

Technical Guide: Stable Isotope Labeled Internal Standards (SIL-IS) in LC-MS/MS Bioanalysis

Core Directive: The Necessity of Orthogonality

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the detector is not absolute; it is relative.[1] The electrospray ionization (ESI) source is a chaotic environment where analytes compete for charge against a background of endogenous matrix components (phospholipids, salts, proteins). This competition results in Matrix Effects (ME) —the suppression or enhancement of analyte ionization.[2]

The Stable Isotope Labeled Internal Standard (SIL-IS) is the only tool capable of correcting for these fluctuations in real-time. By introducing a chemically identical yet mass-distinct reference, we create a self-validating system where the Response Ratio (Analyte Area / IS Area) remains constant, even when absolute signal intensity fluctuates by >50% due to matrix interference.

Mechanism of Action: Co-Elution and Normalization[3]

The fundamental premise of a SIL-IS is Co-elution . Because the SIL-IS shares the same physicochemical properties (pKa, logP, solubility) as the analyte, it elutes at the exact same retention time. Consequently, it experiences the exact same "matrix window" in the ionization source.

If a co-eluting phospholipid suppresses the analyte's signal by 40%, it must also suppress the SIL-IS signal by 40%. The ratio, therefore, remains unaffected.

Visualization: The Matrix Effect Correction Logic

The following diagram illustrates how the SIL-IS acts as a normalization anchor through the ionization process.

Caption: The SIL-IS travels with the analyte, experiencing identical suppression (red node) to yield a corrected ratio.

Strategic Selection: Deuterium vs.

Not all isotopes are created equal. The choice between Deuterium (

The Deuterium Isotope Effect ( Shift)

While cheaper, Deuterium-labeled compounds can exhibit a Retention Time (

-

Consequence: The IS and Analyte are no longer in the same matrix window. The IS might elute in a clean region while the analyte elutes in a suppression region, destroying the normalization logic.

Comparison of Labeling Strategies

| Feature | Deuterium ( | Carbon-13 ( |

| Cost | Low to Moderate | High |

| Synthesis | Often easier (H/D exchange) | Complex (requires building block synthesis) |

| Isotope Effect | Risk of | Negligible |

| Stability | Potential H/D exchange (if on labile sites) | Extremely Stable (Backbone integration) |

| Recommendation | Acceptable for low-res LC; avoid for ultra-sharp peaks. | Gold Standard for regulated bioanalysis.[3] |

Experimental Protocol: Validated Workflow

This protocol ensures the SIL-IS is integrated early enough to correct for extraction efficiency as well as ionization variability.

Step-by-Step Methodology

-

IS Working Solution Prep:

-

Prepare SIL-IS in a solvent miscible with the sample (e.g., 50:50 Methanol:Water).

-

Target Concentration: Spike at 50-80% of the analyte's Upper Limit of Quantification (ULOQ) or a mid-range concentration.

-

-

Spiking (The Critical Moment):

-

Aliquot biological sample (e.g., 50 µL plasma) into tubes.

-

Immediately add SIL-IS Working Solution (e.g., 10 µL).

-

Vortex for 30 seconds. This "locks in" the normalization. From this second onward, any loss of analyte (spills, incomplete extraction) is compensated because the IS is lost at the same rate.

-

-

Sample Extraction (PPT/SPE/LLE):

-

Perform protein precipitation or extraction.

-

The IS compensates for recovery variations here.

-

-

LC-MS/MS Analysis:

-

Inject sample. Monitor MRM transitions for Analyte (e.g., m/z 300 -> 150) and IS (e.g., m/z 305 -> 155).

-

-

Data Processing:

-

Calculate Ratio:

-

Plot Calibration Curve: Concentration vs.

.

-

Workflow Visualization

Caption: The SIL-IS must be added before extraction to compensate for both recovery loss and ionization suppression.

Troubleshooting & Pitfalls: Cross-Talk

"Cross-talk" occurs when the signal from the analyte interferes with the IS channel, or vice versa.[4] This violates the principle of specificity.

Impurities in the IS (The "d0" contribution)

If your

-

Effect: This

impurity adds to the Analyte peak area. -

Result: False positives in blank samples; poor accuracy at the Lower Limit of Quantification (LLOQ).

Isotopic Contribution from Analyte (The "M+x" effect)

Naturally occurring isotopes (like naturally abundant

-

Scenario: Analyte Mass = 300. IS Mass = 305.

-

Risk: The Analyte's natural M+5 isotope (mass 305) falls exactly into the IS channel.

-

Result: The IS area increases artificially at high analyte concentrations, causing the calibration curve to curve downwards (non-linear).

-

Solution: Ensure a mass difference (

) of at least 3-5 Da. For chlorinated/brominated compounds,

Regulatory & Validation Standards

Adherence to regulatory guidance is mandatory for drug development.[3]

FDA Bioanalytical Method Validation (2018)

The FDA emphasizes that IS response must be monitored, though it does not set a rigid %CV limit for the IS raw area. Instead, it focuses on the precision of the standard line slope and the accuracy of the QCs.

-

Key Requirement: "The IS response should be monitored for variability. An SOP should be developed a priori to address issues with IS variability." [1]

-

Matuszewski's Criterion: A standard line slope precision (%CV) of < 3-4% across different matrix lots indicates the method is free from relative matrix effects [2].[5][6]

Acceptance Criteria Checklist

-

Interference: Peak area in the Blank (no IS) must be < 5% of the IS response.

-

Cross-talk: Peak area of IS in a ULOQ sample (without IS added) must be < 5% of the average IS response.

-

Retention Time: IS

must be within ±0.5 min (typically much tighter) of the analyte.

References

-

U.S. Food and Drug Administration (FDA). (2018).[3][7][8] Bioanalytical Method Validation Guidance for Industry. [Link][6][7][8]

-

Matuszewski, B. K. (2006).[6][9] Standard line slopes as a measure of a relative matrix effect in quantitative HPLC–MS bioanalysis.[5][6][9][10] Journal of Chromatography B, 830(2), 293-300.[5] [Link]

-

Wang, S., & Cyronak, M. (2003). Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

- 1. bioszeparacio.hu [bioszeparacio.hu]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Standard line slopes as a measure of a relative matrix effect in quantitative HPLC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. bioanalysis-zone.com [bioanalysis-zone.com]

- 8. labs.iqvia.com [labs.iqvia.com]

- 9. Relative matrix effects: A step forward using standard line slopes and ANOVA analysis - Arabian Journal of Chemistry [arabjchem.org]

- 10. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Glufosinate and its Metabolites in Agricultural Matrices using a Novel Stable Isotope Labeled Internal Standard by LC-MS/MS

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the herbicide glufosinate and its primary metabolites, N-acetyl-glufosinate (NAG) and 3-(methylphosphinico)propionic acid (MPPA). The method employs a novel, stable isotope-labeled internal standard, Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester, to ensure high accuracy and precision. Sample preparation is streamlined using a modified Quick Polar Pesticides (QuPPe) extraction, which is effective for these highly polar analytes and avoids cumbersome derivatization steps. Chromatographic separation is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), providing excellent retention and peak shape for these challenging compounds. This comprehensive protocol is designed for researchers, scientists, and regulatory professionals requiring a reliable, high-throughput analytical workflow for monitoring glufosinate residues in complex agricultural and environmental matrices.

Introduction: The Analytical Challenge of Polar Pesticides

Glufosinate, a broad-spectrum contact herbicide, is widely used in modern agriculture.[1] Its primary metabolites in plants and the environment are N-acetyl-glufosinate (NAG) and 3-(methylphosphinico)propionic acid (MPPA).[2] Regulatory bodies worldwide mandate the monitoring of not only the parent compound but also these metabolites to assess the total toxicological residue.[2]

The analysis of glufosinate and its metabolites is notoriously challenging due to their high polarity, zwitterionic nature, and low molecular weight.[2][3] These properties lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.[4][5] Historically, this challenge was overcome by chemical derivatization, often using reagents like 9-fluorenylmethylchloroformate (FMOC-Cl), to decrease polarity and improve chromatographic retention.[6] However, derivatization is often a multi-step, time-consuming process that can introduce variability and potential inaccuracies.

Modern analytical approaches favor direct analysis, which has been made possible by the advent of advanced chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[7][8] HILIC utilizes a polar stationary phase and a high-organic-content mobile phase to create a water-rich layer on the column surface, into which polar analytes can partition, thus enabling their retention and separation.[5][7]

To ensure the highest level of accuracy and to correct for matrix effects and variations during sample preparation and injection, the use of a stable isotope-labeled (SIL) internal standard (IS) that closely mimics the physicochemical behavior of the target analytes is paramount. This note details a method using the novel SIL-IS, Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester.

Materials and Reagents

-

Analytes: Glufosinate, N-acetyl-glufosinate (NAG), 3-(methylphosphinico)propionic acid (MPPA) reference standards.

-

Internal Standard: Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester (Molecular Formula: C9H16D3O4P, MW: 225.24).[9][10]

-

Solvents: LC-MS grade methanol, acetonitrile, and water.

-

Reagents: Formic acid (≥98%), Ammonium formate.

-

Sample Preparation: 50 mL polypropylene centrifuge tubes, solid-phase extraction (SPE) cartridges (if additional cleanup is needed for complex matrices).

Experimental Protocol

Rationale for Method Selection

The chosen workflow combines a simplified extraction procedure with a highly selective and sensitive analytical technique.

-

QuPPe Extraction: The Quick Polar Pesticides (QuPPe) method is specifically designed for highly polar pesticides in food matrices.[11][12] It uses an acidified methanol/water mixture for efficient, single-step extraction, eliminating the need for derivatization and complex cleanup for many sample types.[6][11][13]

-

HILIC Chromatography: HILIC is the technique of choice for retaining small, polar compounds like glufosinate and its metabolites without derivatization.[3][7][8] It offers an orthogonal separation mechanism to traditional RPLC.

-

Stable Isotope-Labeled Internal Standard: The use of Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester is critical. A SIL-IS co-elutes with the analytes and experiences similar ionization suppression or enhancement, providing the most accurate correction for matrix effects and procedural losses.[11] While structurally different from the analytes (lacking the amino group and featuring ethoxy/ethyl ester modifications), its core phosphinylbutanoic acid backbone provides a close structural analogy. The deuterium labeling ensures it is mass-distinguishable from any naturally occurring related compounds.

Sample Preparation: Modified QuPPe Protocol

The following protocol is a general guideline and may require optimization based on the specific sample matrix.

-

Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the working internal standard solution (e.g., 100 µL of 1 µg/mL Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester in water/methanol).

-

Extraction: Add 10 mL of 1% formic acid in methanol.

-

Shaking: Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker.

-

Centrifugation: Centrifuge the sample at ≥4000 g for 10 minutes at 4 °C.

-

Filtration & Dilution: Take an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute as necessary with the initial mobile phase conditions to minimize matrix load and ensure compatibility with the HILIC column.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Optimized LC-MS/MS Parameters

| Parameter | Setting |

| LC System | UPLC/HPLC system capable of high-pressure gradients |

| Column | HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm) |

| Column Temperature | 40 °C |

| Mobile Phase A | 10 mM Ammonium Formate in Water |

| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate |

| Gradient | 95% B (0-1 min), ramp to 50% B (1-8 min), hold at 50% B (8-9 min), return to 95% B (9.1-12 min) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | Optimized for the specific instrument |

Rationale for Parameter Choices:

-

HILIC Column: A zwitterionic or amide-based HILIC phase provides robust retention for the polar, ionic analytes.

-

Ammonium Formate Buffer: This volatile buffer is compatible with mass spectrometry and helps to achieve good peak shapes and ionization efficiency.

-

Negative Ion Mode (ESI-): Glufosinate, NAG, and MPPA all contain acidic functional groups (carboxylic acid and phosphinic acid) that are readily deprotonated, leading to high sensitivity in negative ion mode. The internal standard is also expected to ionize efficiently in this mode.

Multiple Reaction Monitoring (MRM) Transitions